2-Fluoro-6-(methylsulfonyl)pyridine
Overview
Description
2-Fluoro-6-(methylsulfonyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO2S and a molecular weight of 175.18 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and a methylsulfonyl group at the 6-position of the pyridine ring. It is used primarily in research and development due to its unique chemical properties.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoro-6-(methylsulfonyl)pyridine belongs, have been noted for their interesting and unusual physical, chemical, and biological properties .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have broad effects on multiple biochemical pathways .
Result of Action
As a fluoropyridine, it may have unique effects due to the presence of the strong electron-withdrawing substituent in the aromatic ring .
Action Environment
Fluoropyridines are generally known for their stability, which may suggest that this compound is relatively stable under various environmental conditions .
Preparation Methods
The synthesis of 2-Fluoro-6-(methylsulfonyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride (CH3SO2Cl) under basic conditions .
Chemical Reactions Analysis
2-Fluoro-6-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common reagents used in these reactions include potassium fluoride (KF), methylsulfonyl chloride (CH3SO2Cl), and various nucleophiles. Major products formed from these reactions include substituted pyridines, sulfone derivatives, and piperidine derivatives .
Scientific Research Applications
2-Fluoro-6-(methylsulfonyl)pyridine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: It is used in the development of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
2-Fluoro-6-(methylsulfonyl)pyridine can be compared to other fluorinated pyridine derivatives such as 2-fluoropyridine and 2,6-difluoropyridine. While all these compounds share the presence of fluorine atoms, this compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring enhanced lipophilicity and membrane permeability .
Similar compounds include:
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Fluoro-3-methylpyridine .
Properties
IUPAC Name |
2-fluoro-6-methylsulfonylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWIRKXKZZIIOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294510 | |
Record name | 2-Fluoro-6-(methylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207609-64-0 | |
Record name | 2-Fluoro-6-(methylsulfonyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207609-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(methylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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